![molecular formula C46H90NO8P B1263042 1-eicosanoyl-2-[(9Z)-octadecenoyl]-sn-glycero-3-phosphocholine](/img/structure/B1263042.png)
1-eicosanoyl-2-[(9Z)-octadecenoyl]-sn-glycero-3-phosphocholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-eicosanoyl-2-[(9Z)-octadecenoyl]-sn-glycero-3-phosphocholine is a phosphatidylcholine 38:1 in which the acyl groups at positions 1 and 2 are eicosanoyl and (9Z)-octadecenoyl respectively. It derives from an icosanoic acid and an oleic acid.
Aplicaciones Científicas De Investigación
Role in Cancer Cell Invasion
1-Eicosanoyl-2-[(9Z)-octadecenoyl]-sn-glycero-3-phosphocholine is closely related to analogues like 1-O-octadecyl-2-O-methylglycero-3-phosphocholine (ET-18-OMe), which belong to alkyllysophospholipids (ALPs). These compounds can modulate phospholipid metabolism and signal transduction pathways, often inducing apoptosis. ET-18-OMe, for instance, has been shown to potentially inhibit or stimulate cancer cell invasion, highlighting the complex role of such phospholipids in cancer biology. The biochemical alterations induced by these compounds underscore their utility in studying tumor cell invasion mechanisms, suggesting a broader applicability of 1-eicosanoyl-2-[(9Z)-octadecenoyl]-sn-glycero-3-phosphocholine in cancer research (Van Slambrouck & Steelant, 2014).
Impact on Colonic Anti-inflammatory Mechanisms
Although not directly mentioned, the research on conjugated linoleic acid (CLA) and its impact on colonic anti-inflammatory mechanisms hints at the potential relevance of structurally similar compounds like 1-eicosanoyl-2-[(9Z)-octadecenoyl]-sn-glycero-3-phosphocholine in modulating inflammation. CLA's ability to modulate gene expression through peroxisome proliferator-activated receptors (PPARs) and its impact on eicosanoid synthesis points to a possible area where our compound of interest could have significant effects, especially in the context of enteric inflammatory disorders (Bassaganya-Riera, Hontecillas, & Beitz, 2002).
Enzymatic Reactions in Lipid Vesicles
1-Eicosanoyl-2-[(9Z)-octadecenoyl]-sn-glycero-3-phosphocholine and related phosphatidylcholines play a crucial role in the formation and function of lipid vesicles, which are essential for various enzymatic reactions and biological processes. The research on enzyme-containing lipid vesicles, where phosphatidylcholine derivatives are a key component, showcases the importance of these molecules in bioreactor systems, drug delivery, and even potential medical applications such as enzyme-replacement therapy (Walde & Ichikawa, 2001).
Dietary Sources and Metabolism
The metabolism of essential fatty acids, including the production and function of eicosanoids, is critically influenced by compounds like 1-eicosanoyl-2-[(9Z)-octadecenoyl]-sn-glycero-3-phosphocholine. Research on omega-3 and omega-6 polyunsaturated fatty acids (PUFAs) and their conversion to eicosanoids elucidates the role of such phospholipids in regulating body homeostasis, inflammation, and chronic diseases. This highlights the potential health benefits and therapeutic applications of our compound of interest in managing inflammatory diseases, cancer, and cardiovascular health (Saini & Keum, 2018).
Propiedades
Nombre del producto |
1-eicosanoyl-2-[(9Z)-octadecenoyl]-sn-glycero-3-phosphocholine |
|---|---|
Fórmula molecular |
C46H90NO8P |
Peso molecular |
816.2 g/mol |
Nombre IUPAC |
[(2R)-3-icosanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C46H90NO8P/c1-6-8-10-12-14-16-18-20-22-23-25-26-28-30-32-34-36-38-45(48)52-42-44(43-54-56(50,51)53-41-40-47(3,4)5)55-46(49)39-37-35-33-31-29-27-24-21-19-17-15-13-11-9-7-2/h21,24,44H,6-20,22-23,25-43H2,1-5H3/b24-21-/t44-/m1/s1 |
Clave InChI |
IKNYBQRADNMEDT-FHLWKLDVSA-N |
SMILES isomérico |
CCCCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCC/C=C\CCCCCCCC |
SMILES canónico |
CCCCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCC=CCCCCCCCC |
Descripción física |
Solid |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[6-[(2,6-difluorophenyl)sulfonylamino]hexyl]-2,3-dihydro-1,4-benzodioxin-6-sulfonamide](/img/structure/B1262967.png)
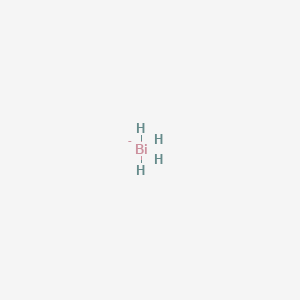
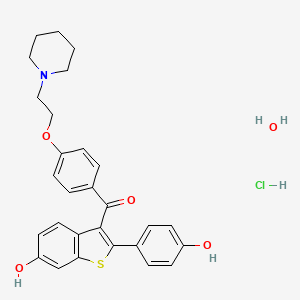
![3-[3-(Trifluoromethyl)anilino]pyrazine-2,5-dicarbonitrile](/img/structure/B1262972.png)
![1-(14-Methyl-pentadecanoyl)-2-(8-[3]-ladderane-octanyl)-sn-glycerol](/img/structure/B1262974.png)
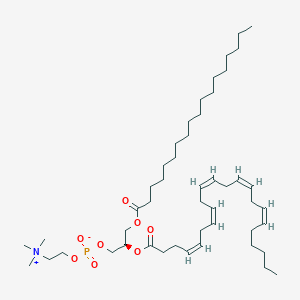
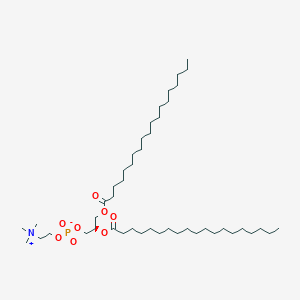
![[(2R)-2-ethenoxy-3-octadecoxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B1262977.png)
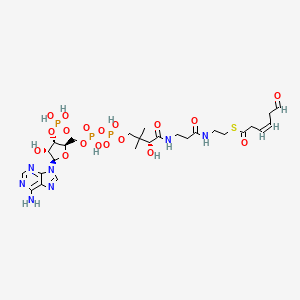
![(7E,9S,10S,11S,12E,14S,16E,20S,21S,22Z,24E,26Z)-4,10,14,20,34-pentahydroxy-3,7,9,11,17,21-hexamethyl-29-azatricyclo[28.3.1.05,33]tetratriaconta-1(33),2,4,7,12,16,22,24,26,30(34)-decaene-6,18,28,31,32-pentone](/img/structure/B1262980.png)
![(2R,4R,5S,6S)-4-(hydroxymethyl)-10-imino-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-5-ol;hydrochloride](/img/structure/B1262981.png)
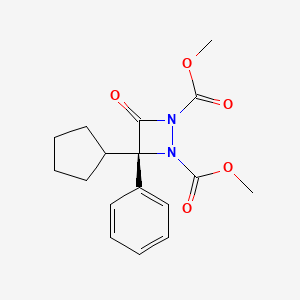
![3-Ethynyl-3-hydroxy-3a-methyl-7-methylidenedodecahydrospiro[cyclopenta[a]naphthalene-6,1'-cyclopentan]-2'-one](/img/structure/B1262983.png)